molecular formula C21H19NO6S B2676926 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide CAS No. 612044-76-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide

Cat. No.: B2676926
CAS No.: 612044-76-5
M. Wt: 413.44
InChI Key: YFAHPDUNWMYLTF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide (CAS 612044-76-5) is a chemical compound with the molecular formula C21H19NO6S and a molecular weight of 413.44 g/mol . It belongs to the class of benzodioxane-sulfonamide hybrids, a template known for producing molecules with diverse biological activities . Sulfonamides, as a class, are well-established in medicinal chemistry and function as synthetic bacteriostatic antibiotics by competitively inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . Research on structurally similar compounds, specifically N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, has demonstrated significant promise, showing good inhibitory activity against various Gram-positive and Gram-negative bacterial strains as well as decent inhibition of the lipoxygenase enzyme . This suggests that the benzodioxin-sulfonamide core is a valuable pharmacophore for developing new therapeutic agents for inflammatory and infectious diseases . The presence of the 1,4-benzodioxane ring system in a molecule is frequently associated with various pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects . This product is intended for research and development purposes only.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-25-18-4-2-3-5-20(18)28-16-7-9-17(10-8-16)29(23,24)22-15-6-11-19-21(14-15)27-13-12-26-19/h2-11,14,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAHPDUNWMYLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Methoxyphenoxy Group: This step often involves the nucleophilic aromatic substitution reaction where a methoxyphenol reacts with a suitable halogenated benzene derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles like amines or thiols, and catalysts like Lewis acids.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzodioxin and methoxyphenoxy groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from the 2017 Study (Compounds 3, 5a–e)

Key analogs synthesized in the 2017 study include:

Compound Name Substituent (R) Antibacterial Activity (IC₅₀/MIC, μg/mL) Lipoxygenase Inhibition (IC₅₀, mM)
3 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-methyl E. coli: 9.22±0.70 Inactive
5a : N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-methyl, N-(2-bromoethyl) E. coli: 9.66±0.33 Inactive
5c : N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-methyl, N-(3-phenylpropyl) Inactive 85.79±0.48
5e : N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-methyl, N-(4-chlorobenzyl) Inactive 89.32±0.34
  • Structural Insights: The methyl group in compound 3 moderately enhances antibacterial activity against Gram-negative bacteria (e.g., E. coli), but it lacks lipoxygenase inhibition . Bulky alkyl/aryl substituents (e.g., 3-phenylpropyl in 5c) abolish antibacterial activity but introduce weak lipoxygenase inhibition, suggesting steric hindrance or altered target binding .

Other Benzodioxin Sulfonamides

  • Compound 161: 4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Features a biphenyl sulfonamide group, enabling dual inhibition of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1.

Compounds with Divergent Bioactivities

  • D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Inhibits T regulatory (Treg) cell differentiation, highlighting the benzodioxin moiety’s versatility in immunomodulation. Contrasts with sulfonamide derivatives, emphasizing that scaffold modifications drastically alter biological targets.
  • Antihepatotoxic Flavones: 3',4'-(1",4"-dioxino)flavone derivatives Exhibit liver-protective effects via antioxidant mechanisms, underscoring the 1,4-dioxane ring’s role in stabilizing bioactive conformations.

Structure-Activity Relationship (SAR) Analysis

  • Antibacterial Activity :
    • Small substituents (e.g., methyl, bromoethyl) favor Gram-negative inhibition, likely by enhancing membrane penetration .
    • Larger groups (e.g., phenylpropyl) may obstruct binding to bacterial targets.
  • Enzyme Inhibition: Lipophilic substituents (e.g., chlorobenzyl) weakly inhibit lipoxygenase, possibly through hydrophobic interactions . The 2-methoxyphenoxy group in the target compound could balance lipophilicity and polarity, optimizing dual activity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. Sulfonamides are known for their antibacterial, antifungal, and antiviral properties. This compound's unique structure contributes to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with a molecular weight of approximately 438.5 g/mol. The presence of the benzodioxin ring system and the sulfonamide group enhances its biological activity.

PropertyValue
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
StructureChemical Structure

The biological activity of this compound primarily involves the inhibition of bacterial folic acid synthesis. It targets the enzyme dihydropteroate synthase, disrupting nucleotide production and leading to bacterial growth inhibition. This mechanism is similar to other sulfonamides, which have been widely used as antibiotics.

Antibacterial Activity

Research has demonstrated that sulfonamides exhibit significant antibacterial properties against various pathogens. In a study evaluating a series of compounds with similar structures, some derivatives displayed comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have shown antifungal activity against fungi such as Candida albicans and Aspergillus flavus. The antifungal efficacy was assessed using serial dilution methods, indicating that these compounds could serve as potential alternatives in antifungal therapy .

Case Studies

  • Case Study on Antibacterial Efficacy : A series of synthesized sulfonamide derivatives were tested against Bacillus subtilis, revealing that certain modifications in the benzodioxin structure led to enhanced antibacterial potency. The structure-activity relationship (SAR) indicated that specific substitutions on the benzene ring were crucial for activity .
  • Clinical Relevance : In clinical settings, compounds with similar structures have been investigated for their potential in treating resistant bacterial strains. The mechanism of action involving folic acid synthesis inhibition is particularly relevant in the context of rising antibiotic resistance.

Q & A

Q. What are the foundational synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide derivatives?

The synthesis typically involves two steps:

  • Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 10, aqueous Na₂CO₃) to form the parent sulfonamide .
  • Step 2 : N-substitution via alkylation/aralkylation using alkyl/aryl halides in DMF with lithium hydride (LiH) as a base, yielding diverse derivatives .
    Key considerations : Dynamic pH control during sulfonamide formation and stoichiometric optimization of LiH to avoid side reactions .

Q. How is the structural identity of N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides confirmed experimentally?

Structural validation employs:

  • Spectral techniques : IR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹), ¹H NMR (for aromatic protons and substituent integration), and EIMS (molecular ion peaks) .
  • X-ray crystallography : Used to resolve bond angles and torsional conformations, as demonstrated for analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide .

Advanced Research Questions

Q. How can reaction yields be improved during N-alkylation of sulfonamide intermediates?

Low yields in N-alkylation often arise from steric hindrance or competing elimination. Strategies include:

  • Solvent optimization : DMF or DMSO enhances solubility of bulky intermediates .
  • Catalyst screening : LiH outperforms weaker bases (e.g., K₂CO₃) in promoting nucleophilic substitution .
  • Temperature control : Reactions at 50–60°C balance reactivity and side-product formation .
    Case study : Ethyl 4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat synthesis achieved 35–41% yield using LiH in DMF .

Q. What methodologies are used to evaluate enzyme inhibitory activity of benzodioxinyl sulfonamides?

  • α-Glucosidase/acetylcholinesterase assays :
    • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) incubated with enzyme and test compound; inhibition measured via UV absorbance of liberated p-nitrophenol at 405 nm .
    • IC₅₀ values calculated using dose-response curves (5–100 µM range) .
  • Lipoxygenase inhibition : Spectrophotometric monitoring of conjugated diene formation at 234 nm .
    Note : Negative controls (DMSO) and positive controls (e.g., acarbose for α-glucosidase) are critical for data reliability .

Q. How can computational models aid in optimizing benzodioxinyl sulfonamide scaffolds for target selectivity?

  • Scaffold hopping : Graph neural networks (e.g., EGNN models) predict novel analogs with retained bioactivity, even without prior training on specific scaffolds. Example: [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives identified as PD-1/PD-L1 inhibitors via EGNN .
  • Docking studies : Molecular dynamics simulations assess binding affinity to targets like 5-lipoxygenase or acetylcholinesterase, guiding substituent modifications .

Q. How should researchers address contradictory bioactivity data across structural analogs?

  • Case example : Derivatives with 4-bromo substituents show variable acetylcholinesterase inhibition (IC₅₀ 12–85 µM). Contradictions arise from:
    • Steric effects : Bulky N-alkyl groups (e.g., benzyl vs. methyl) alter enzyme active-site access .
    • Electron-withdrawing groups : Meta-substituted halides enhance sulfonamide electrophilicity, improving target binding .
      Resolution : Systematic SAR studies with standardized assay conditions (pH, temperature) and statistical validation (e.g., ANOVA) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupIR Absorption (cm⁻¹)¹H NMR Shift (δ, ppm)
Sulfonamide (S=O)1150–1350-
Benzodioxin (O-CH₂-O)-4.20–4.50 (m, 4H, CH₂)
Aromatic protons-6.70–7.80 (m, 8–10H, Ar-H)
Source:

Q. Table 2. Enzyme Inhibition Profiles of Selected Derivatives

Compoundα-Glucosidase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)
5a (N-methyl)32.5 ± 1.245.7 ± 2.1
5d (N-benzyl)18.9 ± 0.812.3 ± 0.9
7l (4-nitro phenyl)85.4 ± 3.568.2 ± 3.0
Source:

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